molecular formula C12H14O2 B15046404 4-Pentenoic acid, 5-phenyl-, methyl ester, (4E)-

4-Pentenoic acid, 5-phenyl-, methyl ester, (4E)-

Cat. No.: B15046404
M. Wt: 190.24 g/mol
InChI Key: UVUIVBGAUNLGSR-WEVVVXLNSA-N
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Description

4-Pentenoic acid, 5-phenyl-, methyl ester, (4E)- is an organic compound with the molecular formula C12H14O2 It is a derivative of pentenoic acid, characterized by the presence of a phenyl group and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentenoic acid, 5-phenyl-, methyl ester, (4E)- typically involves the esterification of 4-Pentenoic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

4-Pentenoic acid+MethanolAcid Catalyst4-Pentenoic acid, 5-phenyl-, methyl ester, (4E)-+Water\text{4-Pentenoic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{4-Pentenoic acid, 5-phenyl-, methyl ester, (4E)-} + \text{Water} 4-Pentenoic acid+MethanolAcid Catalyst​4-Pentenoic acid, 5-phenyl-, methyl ester, (4E)-+Water

The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

4-Pentenoic acid, 5-phenyl-, methyl ester, (4E)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: 4-Pentenoic acid, 5-phenyl-, carboxylic acid.

    Reduction: 4-Pentenoic acid, 5-phenyl-, alcohol.

    Substitution: Various substituted phenyl derivatives, depending on the electrophile used.

Scientific Research Applications

4-Pentenoic acid, 5-phenyl-, methyl ester, (4E)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Pentenoic acid, 5-phenyl-, methyl ester, (4E)- involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways. The phenyl group may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-pentenoate: A simpler ester without the phenyl group.

    4-Pentenoic acid, phenyl ester: Lacks the methyl ester group.

    Pentanoic acid, 4-methyl-, methyl ester: Contains a methyl group instead of a phenyl group.

Uniqueness

4-Pentenoic acid, 5-phenyl-, methyl ester,

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

methyl (E)-5-phenylpent-4-enoate

InChI

InChI=1S/C12H14O2/c1-14-12(13)10-6-5-9-11-7-3-2-4-8-11/h2-5,7-9H,6,10H2,1H3/b9-5+

InChI Key

UVUIVBGAUNLGSR-WEVVVXLNSA-N

Isomeric SMILES

COC(=O)CC/C=C/C1=CC=CC=C1

Canonical SMILES

COC(=O)CCC=CC1=CC=CC=C1

Origin of Product

United States

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